Escine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

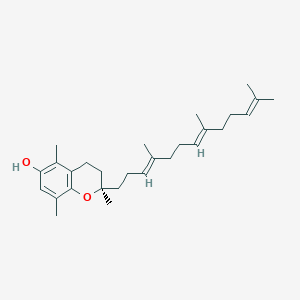

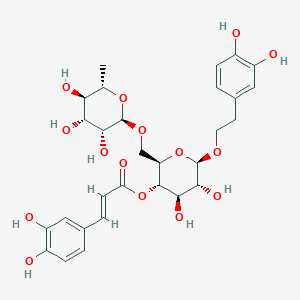

Escin is a plant-derived triterpenoid saponin and is the main active compound in horse chestnut seed extract . It has been proven to manifest potent anti-inflammatory and anti-oedematous effects .

Synthesis Analysis

In endothelial cells, Escin potently induces cholesterol synthesis which is rapidly followed with a marked fall in actin cytoskeleton integrity . This leads to significantly diminished responses to TNF-α stimulation .Molecular Structure Analysis

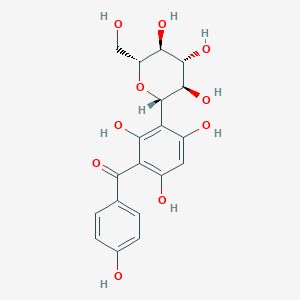

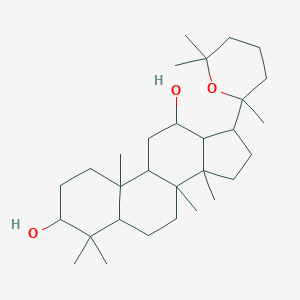

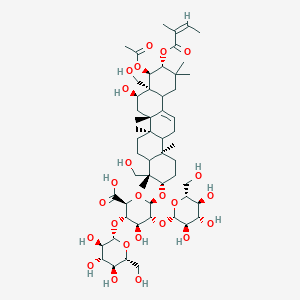

Escin is a mixture of triterpene saponins isolated from the horse chestnut seeds (Aesculus hippocastanum L.) . The charged and neutral forms of the Escin molecules, which contain ionizable carboxyl groups, behave significantly differently .Chemical Reactions Analysis

Escin molecules segregate into well-ordered domains and spontaneously form wrinkled layers . The same specific interactions (H-bonds, dipole–dipole attraction, and intermediate strong attraction) define the complex internal structure and the undulations of the layers .Physical And Chemical Properties Analysis

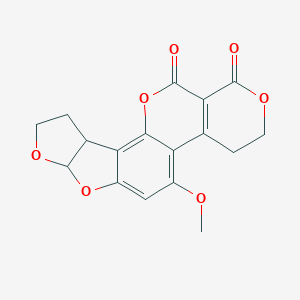

Escin has a molecular formula of C55H86O24 and a molecular weight of 1131.26 . It is a solid substance with a solubility of 66 mg/mL in DMSO .Applications De Recherche Scientifique

Rôle hépatoprotecteur

L'escine a été étudiée pour ses effets hépatoprotecteurs, en particulier dans les cas d'hépatotoxicité induite par des substances comme le tétrachlorure de carbone (CCl4) chez les rats. Elle diminue efficacement les enzymes marqueurs élevés comme l'ALT, l'AST, l'ALP et le GSH en inhibant le stress oxydatif et nitrosatif .

Activité antidiabétique

Parmi les composés identifiés dans la recherche scientifique, l'this compound Ia se distingue par son rôle d'agent antidiabétique. C'est l'un des composants les plus actifs identifiés dans les études liées à l'this compound .

Effets anti-inflammatoires et gastroprotecteurs

L'this compound est reconnue pour ses propriétés anti-inflammatoires et a également été remarquée pour ses effets gastroprotecteurs, qui peuvent être bénéfiques dans divers troubles gastro-intestinaux .

Rôle potentiel dans le traitement de la COVID-19

Une revue a porté sur la lésion pulmonaire aiguë grave liée à l'infection par la COVID-19 et le rôle possible de l'this compound dans son traitement. Cela met en évidence son application potentielle dans les problèmes de santé modernes liés aux pandémies .

Propriétés veinotoniques

Traditionnellement utilisée pour traiter des affections comme les hémorroïdes et les varices, l'this compound a démontré des propriétés veinotoniques qui aident à maintenir le tonus veineux et à soutenir la circulation sanguine. Elle agit directement sur l'hypoxie endothéliale et peut protéger contre les perturbations induites par l'hypoxie .

Adjuvant à la thérapie par compression

L'this compound a montré son efficacité comme adjuvant ou alternative à la thérapie par compression, en particulier dans le traitement des affections liées à la congestion veineuse .

Pertinence pour le traitement du cancer

Au cours des dernières décennies, de nouvelles activités de l'this compound pertinentes pour le traitement du cancer ont été rapportées. Cela inclut ses puissants effets anti-inflammatoires et anti-œdémateux qui sont bénéfiques pour la gestion des symptômes associés au cancer .

Mécanisme D'action

Target of Action

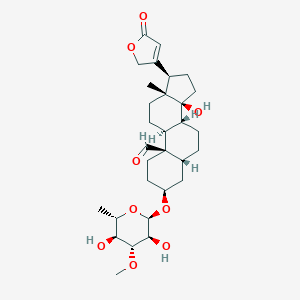

Escin, also known as beta-Escin, is a mixture of triterpenoid saponins extracted from the horse chestnut seeds (Aesculus hippocastanum) . It has been actively investigated for its potential activity against diverse cancers . It exhibits anti-cancer effects in many cancer cell models including lung adenocarcinoma, hepatocellular carcinoma, and leukemia . The beneficial effects of escin can be attributed to its inhibition of proliferation and induction of cell cycle arrest .

Mode of Action

Escin interacts with its targets to produce effects through a wide range of mechanisms . It induces endothelial nitric oxide synthesis by making endothelial cells more permeable to calcium ions, and also induces the release of prostaglandin F 2α . In endothelial cells, escin potently induces cholesterol synthesis which is rapidly followed with a marked fall in actin cytoskeleton integrity .

Biochemical Pathways

The ten canonical pathways most significantly modulated with β-escin treatment emphasize the importance of the increased cholesterol synthesis in β-escin-treated endothelial cells . The concomitant changes in cell functioning result in significantly diminished responses to TNF-α stimulation . These include reduced migration, alleviated endothelial monolayer permeability, and inhibition of NFκB signal transduction leading to down-expression of TNF-α—induced effector proteins .

Pharmacokinetics

In animal models, 13–16% of an oral dose administered by gastric probe is absorbed, with a maximum plasma concentration (Cmax) achieved about 4 hours after administration, and about two-thirds is subsequently excreted via bile .

Result of Action

The molecular and cellular effects of escin’s action include its ability to interfere with cell membranes, which has been recognized as one of its most characteristic features . A large number of biological effects of β-escin and other saponins have been ascribed to pore formation, release of cellular compounds, and cell lysis .

Action Environment

The efficacy of escin in compositions with other approved drugs to accomplish synergy and increased bioavailability broadens their apoptotic, anti-metastasis, and anti-angiogenetic effects .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Escin interacts with various enzymes, proteins, and other biomolecules. It potently induces cholesterol synthesis in endothelial cells . This interaction with cholesterol synthesis is a key aspect of its biochemical role.

Cellular Effects

Escin has significant effects on various types of cells and cellular processes. It influences cell function by inducing cholesterol synthesis, which is rapidly followed by a marked fall in actin cytoskeleton integrity . This leads to significantly diminished responses to TNF-α stimulation, including reduced migration, alleviated endothelial monolayer permeability, and inhibition of NFκB signal transduction leading to down-expression of TNF-α—induced effector proteins .

Molecular Mechanism

The molecular mechanism of Escin involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it potently induces cholesterol synthesis in endothelial cells .

Dosage Effects in Animal Models

In animal models, the effects of Escin vary with different dosages. For instance, a study showed a dose-dependent chemopreventive effect of β-escin on the formation of azoxymethane (AOM)-induced colonic aberrant crypt foci (ACF) containing four or more aberrant crypts in F344 rats .

Metabolic Pathways

Escin is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels

Transport and Distribution

Escin is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

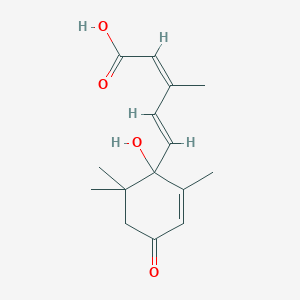

| { "Design of the Synthesis Pathway": "The synthesis of Escin can be achieved through a multi-step process involving several reactions.", "Starting Materials": ["β-D-glucose", "β-D-fructose", "esculin", "glucose pentaacetate", "acetic anhydride", "sodium acetate", "acetonitrile", "triethylamine", "hexane", "ethyl acetate", "methanol", "hydrochloric acid", "sodium hydroxide"], "Reaction": [ "1. Glycosylation of β-D-glucose and β-D-fructose with esculetin in the presence of sodium acetate to form esculetin-7-O-glucoside and esculetin-7-O-fructoside respectively.", "2. Deprotection of esculetin-7-O-glucoside and esculetin-7-O-fructoside using hydrochloric acid to obtain esculetin.", "3. Acetylation of esculetin with acetic anhydride in the presence of sodium acetate to form esculetin-7-O-acetate.", "4. Deprotection of esculetin-7-O-acetate with sodium hydroxide to form esculetin.", "5. Esterification of esculetin with palmitic acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form palmitoyl esculetin.", "6. Esterification of palmitoyl esculetin with β-D-glucose pentaacetate in the presence of DCC and DMAP to form escin Ia and Ib.", "7. Deprotection of escin Ia and Ib using methanol and hydrochloric acid to obtain escin." ] } | |

| 11072-93-8 | |

Formule moléculaire |

C55H86O24 |

Poids moléculaire |

1131.3 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8R,8aR,9R,10R,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26?,27-,28-,29?,30?,31-,32+,33-,34-,35+,36+,37-,38-,39+,40+,41-,42+,43+,44+,47+,48+,49-,51+,52-,53-,54-,55+/m1/s1 |

Clé InChI |

AXNVHPCVMSNXNP-ZELRDNAQSA-N |

SMILES isomérique |

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C2CC1(C)C)C)O)CO)OC(=O)C |

SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |

SMILES canonique |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |

| 6805-41-0 11072-93-8 |

|

Pictogrammes |

Irritant; Environmental Hazard |

Synonymes |

Aescin Aescusan beta Aescin beta Escin beta-Aescin beta-Escin Escin Escina Eskuzan Fepalitan Feparil Flebostasin Opino opino biomo opino-biomo opinobiomo Reparil |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.